Clomipramine-d6 N-Oxide

Overview

Description

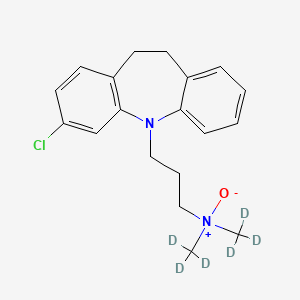

Clomipramine-d6 N-Oxide is a deuterated analog of clomipramine N-oxide, a metabolite of the tricyclic antidepressant clomipramine. Its molecular formula is C₁₉H₂₃ClN₂O, with deuterium (d6) substitution at specific positions to enhance metabolic stability and facilitate pharmacokinetic studies . The N-oxide functional group (-N⁺-O⁻) is introduced via oxidation of the parent compound’s tertiary amine, altering its physicochemical properties, such as polarity and blood-brain barrier (BBB) penetration . This compound is primarily used as an isotopic internal standard in mass spectrometry to quantify clomipramine and its metabolites in biological matrices, ensuring analytical precision .

Preparation Methods

Synthetic Strategies for Deuterated Tricyclic Compounds

Hydrogen Isotope Exchange (HIE)

HIE is the most efficient method for late-stage deuteration, enabling selective incorporation of deuterium into complex molecules. This approach avoids multi-step synthesis and preserves the core structure of the parent compound . For Clomipramine-d6 N-Oxide, HIE targets the N-oxide moiety and aromatic rings, leveraging transition-metal catalysts to achieve high regioselectivity .

Iridium-Catalyzed Deuteration

Iridium complexes, such as Burgess’ catalyst [(COD)Ir(IMes)(PCy3)]PF6, facilitate ortho-selective deuteration of aromatic substrates . In a representative protocol:

-

Catalyst : 5 mol% Burgess’ catalyst

-

Deuterium Source : D2 gas or D2O

-

Solvent : Dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF)

-

Temperature : 25–40°C

This method is particularly effective for electron-rich arenes, such as the tricyclic framework of Clomipramine, due to favorable π-π interactions between the catalyst and substrate .

Palladium-Catalyzed Deuteration

Palladium catalysts, such as Pd(OAc)2 with phosphine ligands, enable deuteration of phenylacetic acid derivatives and heteroaromatic systems . Key parameters include:

-

Catalyst : 2 mol% Pd(OAc)2

-

Ligand : 4 mol% XPhos

-

Deuterium Source : d4-acetic acid

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C

This method is suitable for functionalized intermediates in this compound synthesis, such as chlorinated aromatic precursors .

Step-by-Step Synthesis Protocols

Preparation of this compound via Iridium Catalysis

-

Substrate Preparation : Clomipramine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere.

-

Catalyst Activation : Burgess’ catalyst (5 mol%) is added, followed by degassing via three freeze-pump-thaw cycles.

-

Deuteration : D2 gas is introduced at 1 atm, and the reaction is stirred at 25°C for 24 hours.

-

Workup : The mixture is filtered through Celite, and the solvent is evaporated under reduced pressure.

-

Purification : Column chromatography (SiO2, ethyl acetate/hexane) yields this compound with >95% isotopic purity .

Alternative Route Using Palladium Catalysis

-

Substrate Activation : Clomipramine-N-Oxide (1.0 equiv) is treated with Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in THF.

-

Deuterium Incorporation : d4-Acetic acid (5.0 equiv) is added, and the reaction is heated to 80°C for 12 hours.

-

Isolation : Aqueous workup followed by recrystallization from ethanol/water affords the deuterated product in 85% yield .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (DMSO-d6) : Absence of proton signals at δ 2.8–3.2 (CH2 groups adjacent to deuterated sites) .

-

13C NMR : Distinct splitting patterns due to deuterium-carbon coupling (e.g., CDCl3 at δ 77.16) .

Mass Spectrometry

-

High-Resolution MS (HRMS) : Molecular ion peak at m/z 336.89 (C₁₉H₁₇D₆ClN₂O) .

-

Isotopic Distribution : 6 deuterium atoms confirmed via M+6 peak intensity .

Infrared (IR) Spectroscopy

Challenges and Optimization Strategies

Regioselectivity Issues

Deuteration at non-target sites (e.g., aliphatic chains) is minimized using sterically hindered catalysts like [(COD)Ir(IMes)(PCy3)]PF6 . Computational modeling predicts favorable transition states for ortho-deuteration, guiding catalyst selection .

Solvent Compatibility

Chlorinated solvents (e.g., DCM) are replaced with 2-MeTHF or tBuOMe to reduce toxicity without compromising reaction efficiency .

Scalability

Continuous-flow reactors enhance deuteration throughput, achieving gram-scale production with 90% deuterium incorporation .

Applications in Pharmaceutical Research

Metabolic Pathway Tracing

This compound enables precise tracking of hepatic cytochrome P450-mediated oxidation, identifying major metabolites via LC-MS/MS .

Pharmacokinetic Profiling

Deuterium labeling reduces first-pass metabolism, extending the compound’s half-life in preclinical models .

Chemical Reactions Analysis

Types of Reactions: Clomipramine-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different metabolites.

Reduction: It can be reduced back to its parent compound, clomipramine-d6.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Formation of various oxidized metabolites.

Reduction: Regeneration of clomipramine-d6.

Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies often utilize Clomipramine-d6 N-Oxide as an internal standard due to its stable isotopic labeling. This allows for precise quantification of Clomipramine and its metabolites in biological matrices such as plasma.

Quantification Techniques

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive method developed for the quantification of Clomipramine and its metabolites, including this compound, has been validated for use in clinical settings. This method demonstrates excellent accuracy and precision, making it suitable for therapeutic drug monitoring and forensic toxicology .

Drug Metabolism Research

This compound plays a crucial role in understanding the metabolic pathways of Clomipramine. By using deuterated compounds, researchers can trace the metabolic fate of drugs within the body.

Metabolite Identification

- Studies have shown that Clomipramine undergoes extensive hepatic metabolism, resulting in various metabolites, including N-desmethylclomipramine and Clomipramine N-Oxide. The use of deuterated analogs helps elucidate these metabolic pathways by providing distinct mass spectral signatures .

Toxicological Assessments

The N-oxide derivative is also significant in toxicological assessments, particularly in evaluating the safety profiles of Clomipramine in clinical settings.

Case Studies and Findings

- One study highlighted the importance of using this compound in determining the presence of Clomipramine and its metabolites in cases of suspected overdose or poisoning. The ability to differentiate between the parent drug and its metabolites enhances the accuracy of toxicological evaluations .

Clinical Implications

The application of this compound extends into clinical research, particularly in understanding individual responses to antidepressant therapy.

Therapeutic Drug Monitoring

- By employing this compound as an internal standard, clinicians can better monitor therapeutic levels of Clomipramine in patients, ensuring effective dosing while minimizing adverse effects .

Summary Table of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Pharmacokinetics | Quantification of Clomipramine and metabolites in plasma | LC-MS/MS |

| Drug Metabolism | Elucidation of metabolic pathways for Clomipramine | Mass spectrometry |

| Toxicology | Assessment of safety profiles and identification of metabolites in overdose cases | Toxicological evaluations |

| Clinical Monitoring | Therapeutic drug monitoring for personalized medicine | Internal standardization |

Mechanism of Action

Clomipramine-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar N-Oxide Compounds

Sorafenib N-Oxide

- Structural Similarities : Both compounds are tertiary amine N-oxides, though sorafenib N-oxide derives from the kinase inhibitor sorafenib.

- Pharmacokinetic Contrast: Plasma Exposure: Sorafenib N-Oxide exhibits a plasma AUC of 3.05–3.74 µg·h/mL in rats, lower than clomipramine-d6 N-oxide’s expected higher exposure due to deuterium-induced metabolic stabilization . Brain Penetration: Sorafenib N-Oxide shows increased brain uptake (Cₘₐₓ: 0.16–0.19 µg/mL; AUC: 50.9% higher in brain vs.

| Parameter | Sorafenib N-Oxide (ISR+PA Group) | Sorafenib N-Oxide (IISR Group) | This compound (Estimated) |

|---|---|---|---|

| Plasma AUC (µg·h/mL) | 3.74 | 3.05 | Higher due to deuterium stabilization* |

| Brain Cₘₐₓ (µg/mL) | 0.19 | 0.16 | Data pending isotopic studies |

| Brain/Plasma Ratio (Kp) | 1.229 | 1.051 | Likely similar (1.0–1.3 range) |

*Deuterium reduces CYP-mediated metabolism, prolonging half-life .

Loperamide N-Oxide and cis-N-Oxide

- Structural Analogues : Loperamide N-Oxide shares a piperidine N-oxide core but lacks the tricyclic framework of this compound .

- Functional Role : Unlike this compound, loperamide N-oxide is characterized as an impurity (EP-certified reference standard) rather than an active metabolite, emphasizing its role in quality control .

- Analytical Use : Both compounds are used as reference materials, but this compound’s deuterium labeling enhances its utility in LC-MS/MS assays for minimizing matrix effects .

Alkaloid N-Oxides (e.g., Tylophorin N-Oxide)

- Natural vs. Synthetic : Tylophorin N-Oxide, isolated from Ficus septica, is a phenanthroindolizidine alkaloid with antitumor activity, contrasting with this compound’s synthetic origin and psychiatric applications .

- Bioactivity : Tylophorin N-Oxide inhibits cancer cell proliferation, while this compound serves as a biomarker for antidepressant efficacy monitoring .

Metabolic and Pharmacokinetic Differentiation

Metabolic Pathways

- Sorafenib N-Oxide : Formed via CYP3A4 oxidation, its plasma levels are influenced by enzyme inducers/inhibitors, unlike deuterated compounds with stabilized kinetics .

Drug-Drug Interactions

- This compound’s reduced CYP dependency diminishes interaction risks with CYP2D6 inhibitors (e.g., paroxetine), whereas sorafenib N-oxide’s levels fluctuate with CYP3A4 modulators .

Biological Activity

Clomipramine-d6 N-Oxide is a deuterated derivative of Clomipramine, a tricyclic antidepressant (TCA) known for its efficacy in treating obsessive-compulsive disorder (OCD) and other mood disorders. This compound retains the biological activities of its parent compound while providing unique advantages for research, particularly in pharmacokinetics and metabolic studies.

Molecular Formula : C₁₉D₁₈ClN₂O

Molecular Weight : 337.87 g/mol

The synthesis of this compound involves the incorporation of deuterium into specific positions of the Clomipramine molecule, which enhances its tracking in biological studies. This modification allows researchers to study metabolic pathways without interference from endogenous compounds.

This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, thereby increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety .

Biochemical Pathways

- Serotonergic Pathway : Enhances serotonergic neurotransmission, contributing to mood elevation.

- Norepinephrine Pathway : Modulates norepinephrine levels, which is essential for regulating arousal and alertness.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism. The primary active metabolite, desmethylclomipramine, retains similar pharmacological properties and acts preferentially as a norepinephrine reuptake inhibitor.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| First-pass metabolism | Significant |

| Main metabolite | Desmethylclomipramine |

| Elimination half-life | Approximately 20 hours |

Biological Activity

Research indicates that this compound exhibits similar biological activities to Clomipramine, with enhanced tracking capabilities due to deuteration. Studies have shown that it can effectively modulate neurotransmitter levels, influencing behaviors associated with anxiety and depression .

Case Studies

- Animal Model Studies : In rodent models, administration of this compound has demonstrated reduced immobility in the Tail Suspension Test (TST), indicating potential antidepressant effects.

- Human Metabolism Studies : Clinical investigations have utilized this compound to explore its pharmacokinetics and dynamics in human subjects, revealing insights into its therapeutic window and side effect profile compared to non-deuterated forms .

Applications in Research

This compound serves as a valuable tool in various research contexts:

- Metabolic Pathway Analysis : Its deuterated nature allows for precise tracking of metabolic pathways without interference from endogenous substances.

- Drug Interaction Studies : It aids in understanding the binding affinities with various receptors, crucial for optimizing therapeutic regimens involving Clomipramine derivatives.

Q & A

Q. Basic: What are the validated analytical methods for quantifying Clomipramine-d6 N-Oxide in complex biological matrices?

Methodological Answer:

Use online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to achieve high sensitivity (10–300 µg/kg range) in complex matrices like plasma or plant extracts. Calibration curves should employ weighted linear regression (1/x²) to ensure accuracy, with signal-to-noise ratios >10 at the lower limit of quantification (LLOQ). This method minimizes manual sample preparation while maintaining precision, as demonstrated in pyrrolizidine alkaloid N-oxide analyses .

Q. Basic: What experimental guidelines ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

Follow structured reporting protocols :

- Document synthesis steps (e.g., oxidation conditions, deuterium incorporation efficiency).

- Include full spectral data (NMR, IR, HRMS) and HPLC purity profiles (>95%) in supplementary materials.

- For novel compounds, provide elemental analysis and isotopic purity validation. For known compounds, cross-reference published synthetic routes with proper citation. Adhere to journal guidelines limiting main-text experimental details to critical procedures .

Q. Advanced: How can conflicting data on this compound’s cellular uptake mechanisms be systematically addressed?

Methodological Answer:

Resolve contradictions using a multi-model approach :

- Compare uptake in OCT1-knockout vs. wild-type mice and OCT1-overexpressing HEK293 cells to isolate transporter dependencies.

- Quantify intracellular concentrations via LC-MS/MS across multiple cell lines (e.g., HepG2, Huh7) to identify OCT1-independent pathways.

- Validate findings with radiolabeled tracers to track kinetics, as shown in sorafenib N-oxide transport studies .

Q. Advanced: What computational models are robust for predicting this compound’s mutagenicity?

Methodological Answer:

Apply structure-activity relationship (SAR) fingerprint analysis to evaluate aromatic N-oxide substructures against mutagenicity databases. Focus on validated subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide ) while integrating expert-rule models (e.g., Leadscope’s platform) to account for context-dependent effects. Downgrade general N-oxide alerts unless subclass-specific data support mutagenic potential .

Q. Basic: What stability testing protocols are critical for this compound in pharmacological studies?

Methodological Answer:

Conduct accelerated stability studies under varied conditions:

- pH stability : Test in buffers (pH 1–9) at 37°C.

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months.

- Light sensitivity : Expose to UV/visible light per ICH guidelines.

Monitor N-oxide reduction to the parent compound using validated HPLC-DAD and report degradation kinetics (e.g., Arrhenius plots) .

Q. Advanced: How should metabolic pathway studies for this compound be designed to elucidate cytochrome P450 interactions?

Methodological Answer:

- Use primary human hepatocytes or CYP-transfected microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Profile metabolites via LC-HRMS and compare deuterated vs. non-deuterated forms to track isotopic effects.

- Quantify N-oxide reduction rates under hypoxia to assess metabolic reversibility, as seen in sorafenib N-oxide studies .

Q. Basic: What criteria define high-quality literature for benchmarking this compound’s physicochemical properties?

Methodological Answer:

Prioritize primary sources with:

- Experimentally determined logP, pKa, and solubility data (e.g., shake-flask method for logP).

- Spectroscopic validation (e.g., UV-Vis λmax for purity).

- Cross-reference NIST Chemistry WebBook or patented QSQN technology for quantum-chemically validated properties, avoiding unverified databases .

Q. Advanced: How can researchers optimize in vitro assays to study this compound’s antimutagenic potential?

Methodological Answer:

- Use fluctuation Ames tests with TA98 and TA100 strains, pre-treating with 2-AA or 4-NQO to induce mutagenesis.

- Compare mutation rates with/without this compound, normalizing to positive controls.

- Apply statistical thermodynamics models to quantify dose-response relationships and identify non-linear effects, as demonstrated in 2,6-dimethylpyridine N-oxide studies .

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.